Superior Antimycobacterial Potency of Thiomorpholine-Derived Sutezolid vs. Morpholine-Derived Linezolid (MIC50)
In a side-by-side comparison of oxazolidinones against 69 M. tuberculosis clinical isolates using the microplate alamarBlue assay (MABA), sutezolid—synthesized from (3-fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride as the key aniline intermediate—demonstrated an MIC50 of 0.15 µg/mL, whereas linezolid, derived from 3-fluoro-4-morpholinoaniline, exhibited an MIC50 of 0.30 µg/mL [1]. The 2-fold lower MIC50 translates to superior potency against both drug-sensitive and multidrug-resistant Mtb isolates. The antimicrobial action ranking was sutezolid > tedizolid > contezolid and linezolid > delpazolid across the clinical isolate panel [2].
| Evidence Dimension | In vitro antimycobacterial potency (MIC50 against M. tuberculosis clinical isolates) |
|---|---|
| Target Compound Data | Sutezolid (derived from target intermediate): MIC50 = 0.15 µg/mL |
| Comparator Or Baseline | Linezolid (derived from 3-fluoro-4-morpholinoaniline): MIC50 = 0.30 µg/mL |
| Quantified Difference | 2-fold lower MIC50 (0.15 vs. 0.30 µg/mL); sutezolid ranked first among five oxazolidinones tested |
| Conditions | Microplate alamarBlue assay (MABA); 69 M. tuberculosis clinical isolates (17 drug-susceptible, 52 MDR) |
Why This Matters
Procurement of this intermediate directly enables synthesis of the most potent oxazolidinone against M. tuberculosis in head-to-head testing, supported by quantitative MIC data.
- [1] Brunet LR, et al. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections. Antimicrob Agents Chemother. 2023;67(3):e01655-22. Table 2. View Source
- [2] Wang C, et al. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China. Front Med. 2022;9:1067516. DOI: 10.3389/fmed.2022.1067516. View Source
